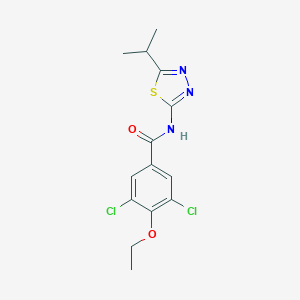

3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as A-769662, is a chemical compound that has gained attention in scientific research due to its potential as an activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation.

Mechanism of Action

3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allow for phosphorylation and activation of the α-subunit. Activated AMPK then promotes the uptake and utilization of glucose and fatty acids, while inhibiting the synthesis of new glucose and fatty acids. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide also induces autophagy by activating the ULK1 complex, which initiates the formation of autophagosomes.

Biochemical and Physiological Effects

In addition to its effects on glucose and lipid metabolism and autophagy, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been found to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its specificity for AMPK activation, compared to other AMPK activators that may also activate other kinases. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to be effective in vivo, making it a useful tool for studying the physiological effects of AMPK activation. However, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments. Additionally, the potential for off-target effects and toxicity of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide should be carefully considered in experimental design.

Future Directions

There are several potential future directions for research on 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. Another area of focus is investigating the potential of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide as a therapy for metabolic and neurodegenerative diseases, as well as cancer. Additionally, the role of AMPK in aging and lifespan has been an area of increasing interest, and 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide may be a useful tool for studying this relationship. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, as well as its potential for clinical use.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 3,5-dichloro-4-ethoxybenzoyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by reaction with sodium cyanoborohydride to yield the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been widely used in scientific research to investigate the role of AMPK in various physiological and pathological conditions. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, suggesting its potential as a therapeutic agent for type 2 diabetes. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to induce autophagy, a process that clears damaged organelles and proteins from cells, and may have implications for the treatment of neurodegenerative diseases. Additionally, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its anti-inflammatory effects and its potential as a cancer therapy.

properties

Product Name |

3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide |

|---|---|

Molecular Formula |

C14H15Cl2N3O2S |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

3,5-dichloro-4-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C14H15Cl2N3O2S/c1-4-21-11-9(15)5-8(6-10(11)16)12(20)17-14-19-18-13(22-14)7(2)3/h5-7H,4H2,1-3H3,(H,17,19,20) |

InChI Key |

XYXJDYXJFMWJDJ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)

![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)

![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)